molecular formula C22H21N5O3S B2925210 N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896317-01-4

N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2925210
CAS No.: 896317-01-4
M. Wt: 435.5
InChI Key: UBXIQYKJBBXTBK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a sulfur-linked triazole core substituted with two 3-methoxyphenyl groups and a 1H-pyrrol-1-yl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by aromatic and heterocyclic interactions.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-29-18-9-5-7-16(13-18)21-24-25-22(27(21)26-11-3-4-12-26)31-15-20(28)23-17-8-6-10-19(14-17)30-2/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXIQYKJBBXTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: Starting with a hydrazine derivative, the triazole ring is formed through a cyclization reaction with an appropriate nitrile.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are attached through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced triazole or pyrrole derivatives.

    Substitution Products: Various substituted aromatic and triazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology and Medicine:

    Pharmacology: Investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its triazole and pyrrole moieties.

    Biochemical Probes: Used in studying enzyme mechanisms or as a fluorescent probe in biological assays.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Based Acetamides

Compound Name Triazole Substituents (Position 4 and 5) Sulfanyl-Acetamide Side Chain Key Functional Groups
Target Compound 4-(1H-pyrrol-1-yl), 5-(3-methoxyphenyl) N-(3-methoxyphenyl) Methoxy, pyrrole, triazole, sulfanyl
N-[5-(acetylamino)-2-methoxyphenyl]-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-ethyl, 5-(3-pyridinyl) N-(5-acetamido-2-methoxyphenyl) Pyridine, ethyl, acetamido
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Varied N-aryl substituents Furan, amino
N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-phenyl, 5-(4-methylsulfanylbenzyl) N-(2-chlorophenyl) Chlorophenyl, methylsulfanyl

Key Observations :

  • The sulfanyl bridge is conserved across analogs, suggesting a common role in molecular flexibility or redox activity.

Key Observations :

  • The target compound’s synthesis may parallel α-chloroacetamide alkylation () but differs in the use of pyrrole and methoxyphenyl precursors.
  • Paal-Knorr condensation () and zeolite catalysis () represent divergent approaches for introducing heterocyclic or acetamide groups.

Table 3: Reported Activities and Properties

Compound Class Biological Activity Physicochemical Data Reference
Target Compound Not reported High lipophilicity (predicted)
Furan-triazole acetamides Anti-exudative activity in rats MP: 117–118°C (analog)
Hydroxyacetamide derivatives Antiproliferative activity (cell lines) Solubility in ethanol/DMSO
Pyrolin derivatives Moderate anti-inflammatory effects [α]₂₀ᴅ = –5.6 (specific analog)

Key Observations :

  • The target compound’s methoxyphenyl groups may confer distinct pharmacokinetic profiles compared to chlorophenyl () or furan-substituted analogs ().

Biological Activity

N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This molecular formula indicates the presence of methoxy groups, a triazole ring, and a sulfenamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research suggests that compounds with similar structures often exhibit:

  • Antioxidant Activity : Compounds containing methoxy groups can scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Effects : The triazole ring is known for its antifungal properties and may also exhibit antibacterial activity.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer).

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AntioxidantVarious50Free radical scavenging
AntimicrobialE. coli, S. aureus25Inhibition of cell wall synthesis
CytotoxicA54915Induction of apoptosis
CytotoxicMDA-MB-23112Cell cycle arrest at G2/M phase

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound on A549 and MDA-MB-231 cell lines. Results demonstrated significant cytotoxicity with IC50 values of 15 µM and 12 µM respectively. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties against E. coli and S. aureus. The compound exhibited an IC50 of 25 µM, suggesting effective inhibition of bacterial growth. Mechanistic studies indicated that the compound interfered with bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions. Introduce the 3-methoxyphenyl and pyrrole substituents through nucleophilic substitution or coupling reactions (e.g., Suzuki or Ullmann couplings).
  • Key reagents : Use coupling agents like EDCI/HOBt for amide bond formation between the triazole-thiol intermediate and the acetamide moiety.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure product .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Record 1H^1H and 13C^{13}C NMR spectra in DMSO-d6d_6 to confirm substituent integration and coupling patterns. Use HRMS (ESI-TOF) for molecular weight validation.
  • X-ray crystallography : Grow single crystals via slow evaporation from DCM/hexane. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, addressing disorder in flexible substituents (e.g., methoxyphenyl groups) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase-Glo™ for kinase activity).
  • Cell-based assays : Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). For neuroactive potential, evaluate calcium flux in glioblastoma models (see GPR-17 modulation in ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified methoxyphenyl groups (e.g., halogenation, alkylation) or replacement of the pyrrole ring with other heterocycles (e.g., pyrazole, imidazole).
  • Activity testing : Compare IC50_{50} values in enzyme inhibition assays. Use multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett σ) with activity .

Q. What challenges arise in resolving crystallographic disorder in the triazole and methoxyphenyl moieties?

  • Methodology :

  • Data collection : Optimize crystal growth conditions (e.g., lower temperature) to minimize thermal motion.
  • Refinement : In SHELXL, apply restraints (e.g., SIMU, DELU) to model disordered regions. Validate geometry using ADDSYM and PLATON to detect missed symmetry .

Q. How can computational methods predict binding modes of this compound with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to dock the compound into homology models of target proteins (e.g., GPR-17). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) using LigandScout .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Data validation : Re-examine assay conditions (e.g., buffer pH, co-solvents) that may affect compound solubility.
  • Structural verification : Confirm protonation states (via pKapK_a calculations) and tautomeric forms (e.g., triazole ring) using 1H^1H-15N^{15}N HMBC NMR .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodology :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety.
  • Formulation : Use cyclodextrin complexes or nanoemulsions. Monitor solubility via shake-flask method (UV-Vis quantification) and validate stability via HPLC .

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